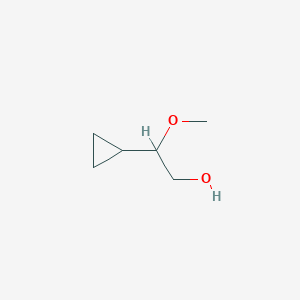

2-Cyclopropyl-2-methoxyethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

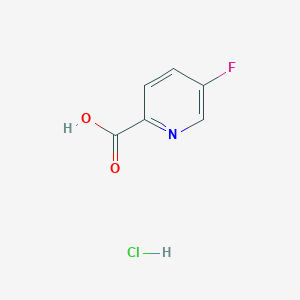

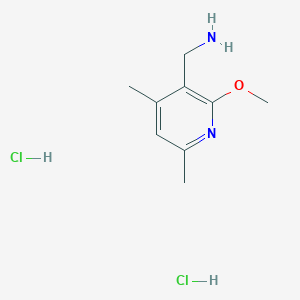

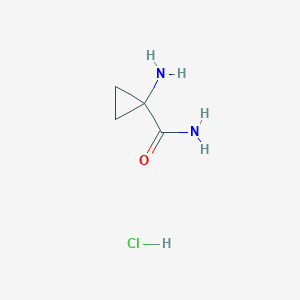

2-Cyclopropyl-2-methoxyethan-1-ol is an organic compound with the molecular formula C6H12O2 . It is also known as CPMEO.

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C6H12O2/c1-8-6(4-7)5-2-3-5/h5-7H,2-4H2,1H3 . This indicates that the molecule consists of 6 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 116.16 . Unfortunately, specific information about its boiling point, density, and other physical properties was not found in the sources I found .Aplicaciones Científicas De Investigación

Stereocontrolled Synthesis :

- Research demonstrates stereocontrolled approaches to synthesizing compounds like 2-(2-aminoalkyl)-1-hydroxycyclopropanes, which have potential applications in medicinal chemistry and organic synthesis (Baird, Huber, & Clegg, 2001).

Cyclopropyl Epoxide Reactions :

- A study explored the rearrangements of cyclopropyl epoxides, revealing insights into the formation of various cycloalkene derivatives, which are useful in the development of new synthetic methods (Donnelly & Hoey, 1975).

Chemical Transformations of Cyclopropyl Derivatives :

- Research on the oxygen acidity of ring methoxylated 1,1-diarylalkanol radical cations and their transformations provides valuable insights for the synthesis of complex organic compounds (Bietti, Fiorentini, Pèrez Pato, & Salamone, 2006).

Chemoenzymatic Synthesis :

- A study describes the chemoenzymatic route to synthesize key chiral intermediates like (S)-1-Cyclopropyl-2-methoxyethanamine, indicating the potential of biocatalysis in complex organic synthesis (Parker, Hanson, Goldberg, Tully, & Goswami, 2012).

Photoreduction in Organic Chemistry :

- Investigations into the photoreduction of cycloalkanecarbaldehydes provide insights into the photochemical reactions of organic compounds, useful for understanding photodynamic processes (Funke & Cerfontain, 1976).

Synthesis and Reaction Mechanisms :

- Various studies focus on the synthesis and reaction mechanisms of cyclopropyl derivatives, offering valuable information for the development of new synthetic routes and understanding reaction pathways in organic chemistry. For instance, research on cyclopropyl alkynes as probes to distinguish between vinyl radical and ionic intermediates provides fundamental insights into the behavior of organic molecules (Gottschling et al., 2005).

Catalysis in Organic Synthesis :

- The nickel-catalyzed cross-coupling of anisoles with alkyl Grignard reagents involving C-O bond cleavage demonstrates the role of catalysis in the formation of complex organic molecules (Tobisu, Takahira, & Chatani, 2015).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-cyclopropyl-2-methoxyethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-8-6(4-7)5-2-3-5/h5-7H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDJOJOQCKVGPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CO)C1CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride](/img/structure/B1374665.png)

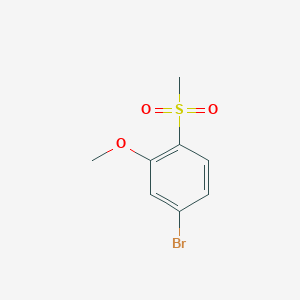

![3-Bromobenzo[d]isoxazole](/img/structure/B1374670.png)

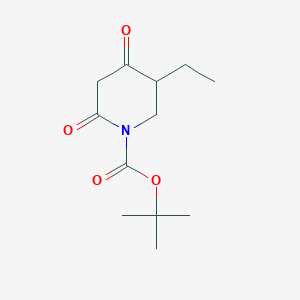

![(1S,3R,4S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1374672.png)